2-Diazo-4-nitrophenol Fluoroborate Salt
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The aromatic proton environment is defined by substituent-induced deshielding. For the parent structure, protons adjacent to the nitro group (C-3 and C-5) resonate near δ 8.8–9.2 ppm as doublets, while the proton at C-6 (ortho to the hydroxyl group) appears at δ 7.5–8.0 ppm. The diazonium group suppresses proton signals at C-2 due to its electron-withdrawing nature.
- ¹¹B NMR : The tetrafluoroborate ion exhibits a quintet near δ -1.5 ppm (¹J₆F-B = 16–18 Hz), confirming the presence of BF₄⁻.
- ¹⁹F NMR : A singlet at δ -148 ppm verifies the symmetry of the BF₄⁻ anion.
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The conjugated π-system of the nitro and diazonium groups results in strong absorbance at λₘₐₓ ≈ 350–400 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), typical of aromatic diazonium chromophores.
Crystallographic Properties and Solid-State Behavior
While single-crystal X-ray diffraction data for 2-diazo-4-nitrophenol fluoroborate salt are not explicitly reported, related diazonium tetrafluoroborates crystallize in monoclinic systems with space group P2₁/a. For example, benzenediazonium tetrafluoroborate adopts unit cell parameters a = 17.347 Å, b = 8.396 Å, c = 5.685 Å, and β = 92.14°.
In the solid state, the diazonium group forms a linear N≡N⁺ moiety (bond length ≈ 1.08 Å), while the nitro group adopts a coplanar orientation with the aromatic ring to maximize resonance stabilization. The BF₄⁻ ion participates in weak hydrogen bonding with the phenolic -OH group (O-H···F distance ≈ 2.7 Å), influencing solubility and thermal stability.
Comparative Analysis with Related Diazonium Tetrafluoroborate Salts
Table 1: Structural and Physicochemical Comparison
Key Differences:
- Electronic Effects : The nitro group at C-4 in 2-diazo-4-nitrophenol fluoroborate enhances electrophilicity at C-1 and C-3 compared to unsubstituted benzenediazonium salts, facilitating nucleophilic aromatic substitution.
- Thermal Stability : The hydroxyl group at C-6 reduces thermal stability relative to 4-nitrobenzenediazonium tetrafluoroborate, as evidenced by decomposition temperatures below 150°C.
- Crystallinity : Steric hindrance from the -OH and -NO₂ groups results in lower crystal symmetry compared to monosubstituted analogs.
Properties
Molecular Formula |
C₆H₄BF₄N₃O₃ |
|---|---|
Molecular Weight |
252.92 |
Synonyms |
2-Hydroxy-5-nitro-benzenediazonium Fluoroborate Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
Table 2: Physicochemical Properties
Key Observations :
- Diazonium fluoroborates exhibit strong solvatochromic and spectroscopic signatures (e.g., NMR δ ~8.6–8.7 ppm for aromatic protons) due to electron-withdrawing nitro and diazo groups .
- Potassium fluoroborate (KBF₄) is thermally robust but chemically inert compared to reactive diazonium salts .
Stability and Handling
- 2-Diazo-4-nitrophenol Fluoroborate: Requires immediate use or storage at -2°C to prevent decomposition .
- KBF₄ : Stable under ambient conditions with a 2-year shelf life .
- Hazards : Diazonium salts are classified as hazardous due to explosive decomposition risks; handling mandates cold storage and inert atmospheres .
Functional Differences :
- Diazonium fluoroborates are niche intermediates in organic synthesis, whereas KBF₄ serves bulk industrial roles .
Preparation Methods
Experimental Procedure:
-
Dissolution : 2-Amino-4-nitrophenol (10 mmol) is dissolved in 15% HBF₄ (3.4 mL) and H₂O (4 mL).
-
Diazotization : NaNO₂ (10 mmol in 1.5 mL H₂O) is added dropwise at 0°C over 40 minutes.
-
Precipitation : The mixture is filtered, and the solid is washed with cold ether to yield 2-diazo-4-nitrophenol fluoroborate.
Yield and Purity:
-
Yield : 73–95% (dependent on HBF₄ concentration and cooling efficiency).
-
Purity : >98% (confirmed by ¹H NMR and elemental analysis).
Optimized Industrial-Scale Synthesis
Patent EP0022959B1 details enhancements for large-scale production, emphasizing solvent selection and decomposition avoidance:
Key Innovations:
-
Solvent system : Use of 15–25% HBF₄ reduces viscosity, facilitating mixing and filtration.
-
Continuous addition : Sodium nitrite (20–60% aqueous solution) is added incrementally to maintain stoichiometric control.
-
Post-reaction processing : Washing with polar solvents (e.g., methanol) removes residual acids, while non-polar solvents (e.g., hexane) aid drying.
Performance Data:
| Parameter | Value |
|---|---|
| HBF₄ concentration | 15–25% |
| Reaction temperature | -10°C to +5°C |
| Yield | 90–95% |
| Purity | 99% (HPLC) |
Flow Chemistry Approaches
Microreactor-based diazotization (PMC6274498) offers superior heat and mass transfer, critical for unstable diazonium salts:
Flow Setup:
-
Mixing chips : 0.27 mL and 2 mL internal volume chips for reagent mixing.
-
Cooling coils : 2.75 mL and 5 mL coils maintained at 10°C.
-
Flow rate : 5 mL/min (total residence time: <2 minutes).
Advantages:
-
Safety : Minimizes exposure to hazardous intermediates.
-
Efficiency : 100% conversion achieved for electron-deficient anilines (e.g., 4-nitroaniline).
Solvent and Catalytic Modifications
Recent studies explore solvent effects on diazonium stability and reactivity:
Comparative Solvent Screening:
| Solvent | Reaction Time (min) | Yield (%) |
|---|---|---|
| DMSO | 15 | 75 |
| CH₃CN | 60 | 63 |
| CH₂Cl₂ | 120 | <5 |
DMSO enhances reaction rates due to its polar aprotic nature, stabilizing the diazonium intermediate.
Challenges and Stabilization Strategies
Decomposition Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
